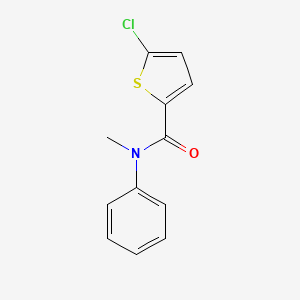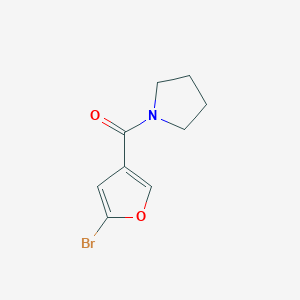![molecular formula C15H24N2O2 B7475180 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in pharmacology and drug development. CPPC has been found to exhibit promising properties as a modulator of various biological processes, making it an interesting candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide involves its binding to specific receptors in the brain, leading to the modulation of neurotransmitter release. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide has been found to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide has been found to have a range of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of dopamine reuptake, and the enhancement of dopamine synthesis. These effects can lead to changes in behavior, mood, and movement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide in lab experiments is its ability to selectively modulate the dopamine system, making it a useful tool for investigating the role of dopamine in various biological processes. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.
List of
Direcciones Futuras
1. Investigating the potential therapeutic applications of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide in neurological disorders such as Parkinson's disease.
2. Exploring the use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide as a tool for investigating the role of dopamine in addiction and reward.
3. Investigating the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide as a modulator of other neurotransmitter systems, such as serotonin and norepinephrine.
4. Investigating the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide in the treatment of psychiatric disorders such as depression and anxiety.
5. Investigating the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide as a tool for investigating the role of dopamine in cognitive processes such as learning and memory.
Métodos De Síntesis
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide involves the reaction of cyclopropanecarbonyl chloride with piperidine, followed by the reaction of the resulting product with cyclopentanecarboxylic acid. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One of the main areas of interest is its use as a pharmacological agent. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide has been found to exhibit activity as a modulator of the dopamine system, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(11-3-1-2-4-11)16-13-7-9-17(10-8-13)15(19)12-5-6-12/h11-13H,1-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZJPFYBYDBCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)


